Cas no 696616-24-7 (2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone)

2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone is a halogenated aromatic ketone with the molecular formula C9H8ClFO. This compound features a reactive α-chloroketone group adjacent to a substituted phenyl ring, making it a versatile intermediate in organic synthesis. The presence of both chloro and fluoro substituents enhances its electrophilic reactivity, facilitating nucleophilic substitution reactions. Its structural properties are particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stability under controlled conditions and well-defined reactivity profile make it a valuable building block for constructing complex molecular frameworks. Proper handling and storage are recommended due to its potential lachrymatory effects and moisture sensitivity.
2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone structure
696616-24-7 structure
Product Name:2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone
CAS No:696616-24-7
MF:C9H8ClFO
MW:186.610625267029
MDL:MFCD00129465
CID:500838
PubChem ID:39104269
Update Time:2025-10-29

2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(4-fluoro-3-methylphenyl)-
    • Ethanone, 2-chloro-1-(4-fluoro-3-methylphenyl)- (9CI)
    • 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone
    • DTXSID90653463
    • EN300-101068
    • Z1255486882
    • 2-Chloro-1-(4-fluoro-3-methyl-phenyl)-ethanone
    • 2-chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one
    • CS-0222011
    • AKOS017518183
    • 696616-24-7
    • MDL: MFCD00129465
    • Inchi: 1S/C9H8ClFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
    • InChI Key: PFEAIJCKSONGBK-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=C(C)C=1)F)=O

Computed Properties

  • Exact Mass: 186.02484
  • Monoisotopic Mass: 186.0247707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:696616-24-7)2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone
Order Number:A1171857
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:21
Price ($):449.0/964.0
Email:sales@amadischem.com

Additional information on 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone

Research Brief on 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 696616-24-7): Recent Advances and Applications

2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 696616-24-7) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical reactivity and structural features. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the use of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone as a precursor in the synthesis of potent kinase inhibitors. The researchers demonstrated that this compound could be efficiently converted into pyrazole derivatives, which exhibited significant inhibitory activity against specific cancer-related kinases. The study employed a combination of computational modeling and in vitro assays to validate the efficacy of these derivatives, suggesting a promising avenue for anticancer drug development.

In another study, researchers investigated the role of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone in the synthesis of antifungal agents. The compound was used to synthesize a series of triazole derivatives, which were then evaluated for their activity against common fungal pathogens. The results, published in Bioorganic & Medicinal Chemistry Letters, indicated that these derivatives displayed potent antifungal activity with minimal cytotoxicity, making them potential candidates for further clinical development.

Beyond its pharmaceutical applications, 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone has also been utilized in agrochemical research. A recent patent application highlighted its use in the synthesis of novel herbicides. The patent described a scalable synthetic route for producing herbicidal compounds derived from this intermediate, emphasizing its cost-effectiveness and environmental compatibility. This development could address the growing need for sustainable agrochemical solutions.

Despite its promising applications, challenges remain in the large-scale production and purification of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone. A study in Organic Process Research & Development addressed these issues by optimizing the reaction conditions to improve yield and purity. The authors proposed a green chemistry approach, reducing the use of hazardous solvents and minimizing waste generation, which aligns with the industry's shift toward sustainable practices.

In conclusion, 2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone (CAS: 696616-24-7) continues to be a valuable building block in chemical and pharmaceutical research. Its versatility in synthesizing diverse bioactive compounds underscores its importance in drug discovery and agrochemical development. Future research should focus on further optimizing its synthetic routes and exploring new applications, particularly in emerging therapeutic areas.

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Amadis Chemical Company Limited
(CAS:696616-24-7)2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone
A1171857
Purity:99%/99%
Quantity:1g/5g
Price ($):449.0/964.0
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